molecular formula C7H11FO2 B588341 ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate CAS No. 128230-92-2

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate

Cat. No.: B588341
CAS No.: 128230-92-2
M. Wt: 146.161
InChI Key: CVBPBZPTADJAAG-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11FO2 This compound is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with a fluorine atom and a methyl group, and the carboxylic acid is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the cyclopropane ring contribute to the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester
  • Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester
  • Cyclopropanecarboxylic acid, 2-chloro-1-methyl-, ethyl ester

Uniqueness

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-3-10-6(9)7(2)4-5(7)8/h5H,3-4H2,1-2H3/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPBZPTADJAAG-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]1F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.